molecular formula C15H15N3O2 B2595494 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1396844-09-9

4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2595494
CAS No.: 1396844-09-9
M. Wt: 269.304
InChI Key: XLNMDUOMDVNQJS-UHFFFAOYSA-N
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Description

4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative featuring a 4-cyano-substituted benzene ring linked via an amide bond to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety. This compound’s design suggests applications in medicinal chemistry, likely targeting enzymes or receptors where the benzamide scaffold and heterocyclic substituents play critical roles.

Properties

IUPAC Name

4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c16-8-10-1-3-11(4-2-10)15(20)17-12-7-14(19)18(9-12)13-5-6-13/h1-4,12-13H,5-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMDUOMDVNQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves synthetic routes that typically include the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Core Benzamide Derivatives with Halogenated Substituents

Example Compound :

  • 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide (from )
Feature Target Compound Halogenated Analog
Benzamide Substituents 4-cyano 2-cyano, 2-methyl, 4-[polyfluorinated alkyl]
Amide-Linked Group 1-cyclopropyl-5-oxopyrrolidin-3-yl Dichloro-tetrafluoroethylphenyl
Key Functional Groups Cyclopropane, pyrrolidinone lactam Polyfluorinated alkyl chain, dichloro substituents
Potential Properties Moderate lipophilicity, hydrogen-bonding capacity High lipophilicity (due to CF₃ groups), enhanced metabolic stability

Comparison Insights: The halogenated analog incorporates dichloro and polyfluorinated alkyl chains, which significantly increase lipophilicity (logP) compared to the target compound’s cyclopropane-pyrrolidinone system. Fluorinated groups are known to improve bioavailability and resistance to oxidative metabolism . However, the target compound’s cyano group may enhance electronic interactions (e.g., dipole-dipole) with polar enzyme active sites.

Benzamides with Heterocyclic Modifications

Example Compound :

  • N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5, from )
Feature Target Compound Dioxoisoindole Analog
Amide-Linked Group Pyrrolidinone 1,3-dioxo-2,3-dihydro-1H-isoindole
Substituents Cyclopropyl 3-methoxypropyl, 3-chloro-4-methylphenyl
Key Functional Groups Lactam (pyrrolidinone) Lactam (isoindole dione), methoxypropyl
Potential Properties Rigid conformation, moderate solubility Bulky substituents may reduce membrane permeability

Comparison Insights: The dioxoisoindole analog replaces the pyrrolidinone with a bulkier bicyclic lactam, which may hinder binding to compact active sites. Both lactam structures enable hydrogen bonding, but the pyrrolidinone’s smaller size may favor better pharmacokinetics .

Benzamides with Extended Aromatic Systems

Example Compound :

  • 4-{1-[3-(2-carbamoyl-ethyl)-5-chloro-phenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-ylamino}-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (from )
Feature Target Compound Pyrazolopyridine-Piperidine Analog
Amide-Linked Group Pyrrolidinone 1-methylpiperidin-4-yl
Aromatic System Single benzene ring Pyrazolopyridine fused ring
Substituents Cyano, cyclopropane Methoxy, carbamoyl-ethyl, chloro
Potential Properties Simpler structure, easier synthesis Extended π-system may enhance binding to aromatic-rich targets (e.g., kinases)

Comparison Insights: The pyrazolopyridine-piperidine analog’s fused heterocycle likely targets kinases or GPCRs with large hydrophobic pockets. In contrast, the target compound’s simpler benzamide-pyrrolidinone structure may be optimized for enzymes requiring moderate steric interactions, such as proteases or amidases. The methoxy group in the analog could improve solubility but reduce metabolic stability compared to the cyano group .

Biological Activity

4-Cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the modulation of cellular processes through interactions with specific molecular targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The primary target of this compound appears to be the ryanodine receptor (RyR) , which plays a vital role in calcium signaling within cells. Compounds that interact with RyR can modulate calcium release from the sarcoplasmic reticulum, affecting various physiological processes including muscle contraction and neurotransmitter release.

Biochemical Pathways

The modulation of RyR activity by this compound can lead to significant changes in intracellular calcium levels. This alteration may influence several downstream biochemical pathways, such as:

  • Muscle contraction : Enhanced or inhibited calcium release can directly affect muscle function.
  • Neurotransmitter release : Calcium ions are crucial for synaptic transmission; thus, their modulation can impact neuronal communication.
  • Cell growth and apoptosis : Changes in calcium signaling can also influence cell proliferation and programmed cell death mechanisms.

Case Studies

While direct case studies on this compound are scarce, related compounds have shown significant biological activities. For example:

  • Antitumor Activity : Compounds structurally related to benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. One study reported a derivative that exhibited an IC50 value of 0.25 μM against HepG2 liver cancer cells, indicating strong potential for anticancer applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameStructural FeaturesBiological Activity
N-(1-Cyclopropyl-5-Oxopyrrolidin-3-Yl)BenzamideLacks cyano groupLimited data available
4-Cyano-N-(1-Piperidinyl)BenzamideContains piperidine instead of cyclopropylNotable antitumor activity observed

The presence of the cyano group in this compound likely enhances its reactivity and biological profile compared to its derivatives lacking this functional group.

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